3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one
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Overview
Description
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one is a chemical compound with the molecular formula C18H20N2O and a molecular weight of 280.37 g/mol . This compound belongs to the quinazolinone class, which is known for its diverse biological activities and potential therapeutic applications.
Preparation Methods
The synthesis of 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one typically involves the condensation of appropriate aniline derivatives with aldehydes or ketones, followed by cyclization reactions. One common synthetic route includes the reaction of 2-aminobenzamide with a suitable aldehyde or ketone under acidic or basic conditions to form the quinazolinone core . Industrial production methods may involve optimized reaction conditions, such as the use of catalysts, to improve yield and efficiency.
Chemical Reactions Analysis
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form quinazolinone derivatives with different functional groups.
Reduction: Reduction reactions can convert the quinazolinone core to dihydroquinazolinone derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce various substituents onto the quinazolinone ring.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: This compound has shown potential as an inhibitor of certain enzymes and receptors, making it a candidate for drug development.
Mechanism of Action
The mechanism of action of 3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit the activity of certain enzymes by binding to their active sites, thereby blocking substrate access. It may also interact with receptors to modulate signal transduction pathways, leading to various biological effects .
Comparison with Similar Compounds
3-Propyl-2-p-tolyl-2,3-dihydro-1H-quinazolin-4-one can be compared with other quinazolinone derivatives, such as:
2-Phenylquinazolin-4-one: Known for its anticancer activity.
2-Methylquinazolin-4-one: Studied for its anti-inflammatory properties.
2,3-Dihydro-2-phenylquinazolin-4-one: Investigated for its antimicrobial effects.
The uniqueness of this compound lies in its specific substituents, which can influence its biological activity and chemical reactivity.
Properties
IUPAC Name |
2-(4-methylphenyl)-3-propyl-1,2-dihydroquinazolin-4-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O/c1-3-12-20-17(14-10-8-13(2)9-11-14)19-16-7-5-4-6-15(16)18(20)21/h4-11,17,19H,3,12H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WSOPYWQFBJOLCZ-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(NC2=CC=CC=C2C1=O)C3=CC=C(C=C3)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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